molecular formula C25H33N5O2 B2934092 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea CAS No. 894009-78-0

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea

Cat. No.: B2934092
CAS No.: 894009-78-0
M. Wt: 435.572
InChI Key: CNXNFFOVJRBNKE-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea ( 894009-78-0) is a synthetic organic compound with a molecular formula of C25H33N5O2 and a molecular weight of 435.6 g/mol . This urea derivative is of significant interest in pharmaceutical and medicinal chemistry research, particularly in the development of novel anticoagulant therapies. The compound features a complex structure that integrates a pyrrolidinone ring substituted with a 3,4-dimethylphenyl group, linked via a urea bridge to a phenylpiperazine moiety . Patent literature indicates that this class of urea derivatives is designed as potent inhibitors of factor Xa, a key enzyme in the blood coagulation cascade . As such, it serves as a critical research tool for investigating new treatments for conditions such as venous thrombosis, deep vein thrombosis, pulmonary embolism, and other thromboembolic diseases . Its mechanism of action involves binding to the active site of factor Xa, thereby preventing the formation of thrombin and suppressing thrombus development. Beyond its applications in coagulation research, the structural attributes of this compound suggest potential for central nervous system (CNS) studies. The phenylpiperazine unit is a common pharmacophore in numerous bioactive compounds known to interact with neurological receptors, such as dopamine D2 and 5-hydroxytryptamine 5-HT1A receptors . Piperazine-containing compounds are frequently investigated for their pharmacokinetic properties and their ability to target CNS receptors, which may be relevant for optimizing the compound's bioavailability and blood-brain barrier penetration . Researchers can utilize this compound for lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. It is supplied with a minimum purity of 90% and is intended for Research Use Only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-19-8-9-23(16-20(19)2)30-18-21(17-24(30)31)27-25(32)26-10-11-28-12-14-29(15-13-28)22-6-4-3-5-7-22/h3-9,16,21H,10-15,17-18H2,1-2H3,(H2,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXNFFOVJRBNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a complex organic compound that belongs to the class of urea derivatives. Its unique structure incorporates a pyrrolidinone ring and various functional groups, suggesting potential biological activities that merit further investigation.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 317.39 g/mol. The compound features a pyrrolidinone ring, a urea moiety, and a 3,4-dimethylphenyl substituent. This configuration is significant for its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have suggested that urea derivatives can inhibit cancer cell proliferation through modulation of specific signaling pathways. The presence of the pyrrolidinone ring may enhance its interaction with cellular targets involved in cancer progression.
  • Antimicrobial Activity : The structural components of this compound may allow it to interact with bacterial membranes or enzymes, leading to potential antimicrobial effects.
  • Neuropharmacological Effects : Given the presence of the phenylpiperazine moiety, there is potential for activity at serotonin receptors, which could imply effects on mood regulation and anxiety.

The biological activity of this compound likely involves:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter levels.
  • Enzyme Interaction : It may inhibit or activate enzymes involved in key metabolic pathways.
  • Signal Transduction Modulation : The compound's structure suggests it could affect signaling cascades related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialPotential inhibition of bacterial growth
NeuropharmacologicalModulation of serotonin receptor activity

Case Study: Anticancer Activity

In a recent study, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that compounds with similar structural features significantly inhibited cell growth in vitro, particularly in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Neuropharmacological Effects

Another study explored the effects of related compounds on serotonin receptors. It was found that certain derivatives exhibited high affinity for 5-HT(1A) and 5-HT(2A) receptors, suggesting potential applications in treating anxiety and depression disorders. This aligns with the pharmacological profile expected from this compound due to its structural similarities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea with structurally related urea derivatives and piperazine-containing analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound
Target Compound : this compound Likely C25H31N5O2* ~437.5* - 3,4-Dimethylphenyl on pyrrolidone
- Phenylpiperazine ethyl group
N/A (reference compound)
1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea C17H26N4O2 318.4 - Dimethylaminoethyl group instead of phenylpiperazine Smaller substituent; lacks aromatic piperazine ring
1-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea C25H33N5O3 451.6 - 4-Methylphenyl on pyrrolidone
- 4-Methoxyphenyl on piperazine
Methoxy vs. methyl substituents; positional isomerism on aryl
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea C26H35N5O5 497.6 - 3,4-Dimethoxyphenyl on pyrrolidone
- 4-Methoxyphenyl on piperazine
Methoxy groups increase polarity and electron-withdrawing effects

Note: The target compound’s molecular formula and weight are inferred from structural analogs due to absence in evidence.

Key Findings:

Substituent Effects on Lipophilicity :

  • The 3,4-dimethylphenyl group (target compound) enhances lipophilicity compared to the 4-methylphenyl group in and the polar 3,4-dimethoxyphenyl group in . This may improve membrane permeability but reduce aqueous solubility.
  • The methoxy group in and introduces hydrogen-bonding capacity and metabolic susceptibility (e.g., demethylation) compared to methyl substituents .

Piperazine Modifications: The phenylpiperazine group in the target compound is replaced by a dimethylaminoethyl group in , reducing aromaticity and likely altering receptor-binding profiles (e.g., serotonin vs. dopamine receptor affinities).

Urea Linkage Consistency :

  • All compounds retain the urea moiety, a critical pharmacophore for hydrogen-bond interactions with targets such as kinases or GPCRs.

Molecular Weight Trends :

  • The target compound (~437.5 g/mol) is intermediate in size compared to (497.6 g/mol) and (318.4 g/mol). Higher molecular weight in may limit blood-brain barrier penetration, while lower weight in could enhance bioavailability .

Research Implications

  • Structure-Activity Relationship (SAR) : The substituents on the pyrrolidone and piperazine rings significantly influence physicochemical and pharmacological properties. For example, methoxy groups () may enhance metabolic stability but reduce CNS penetration compared to methyl groups.
  • Synthetic Feasibility : Compounds with methoxy substituents (e.g., ) may require more complex synthesis due to protection/deprotection steps for oxygen-sensitive groups.

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